molecular formula C17H19NO2 B11731009 (E)-N-{[4-(2-Methylpropoxy)phenyl](phenyl)methylidene}hydroxylamine

(E)-N-{[4-(2-Methylpropoxy)phenyl](phenyl)methylidene}hydroxylamine

Cat. No.: B11731009
M. Wt: 269.34 g/mol
InChI Key: LOZKEOXUVYADAV-ZCXUNETKSA-N
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Description

(E)-N-{4-(2-Methylpropoxy)phenylmethylidene}hydroxylamine is an organic compound characterized by its unique structure, which includes a hydroxylamine group attached to a phenyl ring substituted with a 2-methylpropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-{4-(2-Methylpropoxy)phenylmethylidene}hydroxylamine typically involves the condensation of 4-(2-methylpropoxy)benzaldehyde with phenylhydroxylamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-{4-(2-Methylpropoxy)phenylmethylidene}hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

(E)-N-{4-(2-Methylpropoxy)phenylmethylidene}hydroxylamine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-{4-(2-Methylpropoxy)phenylmethylidene}hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can participate in redox reactions, influencing various biochemical processes. The compound’s structure allows it to interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-{4-(2-Methylpropoxy)phenylmethylidene}hydroxylamine is unique due to its specific combination of functional groups and structural features. The presence of the hydroxylamine group and the 2-methylpropoxy substituent on the phenyl ring distinguishes it from other similar compounds, providing unique chemical and biological properties.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

(NZ)-N-[[4-(2-methylpropoxy)phenyl]-phenylmethylidene]hydroxylamine

InChI

InChI=1S/C17H19NO2/c1-13(2)12-20-16-10-8-15(9-11-16)17(18-19)14-6-4-3-5-7-14/h3-11,13,19H,12H2,1-2H3/b18-17-

InChI Key

LOZKEOXUVYADAV-ZCXUNETKSA-N

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)/C(=N\O)/C2=CC=CC=C2

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=NO)C2=CC=CC=C2

Origin of Product

United States

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